
3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione is a unique chemical compound characterized by its thietane ring structure, which includes an aminomethyl and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-mercaptopropionate with formaldehyde and ammonia, followed by cyclization to form the thietane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: The aminomethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the thietane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-3-methoxy-1lambda6-thietane-1,1-dione
- 3-(Aminomethyl)-3-propoxy-1lambda6-thietane-1,1-dione
- 3-(Aminomethyl)-3-butoxy-1lambda6-thietane-1,1-dione
Uniqueness
3-(Aminomethyl)-3-ethoxy-1lambda6-thietane-1,1-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.
Propiedades
Fórmula molecular |
C6H13NO3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(3-ethoxy-1,1-dioxothietan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO3S/c1-2-10-6(3-7)4-11(8,9)5-6/h2-5,7H2,1H3 |
Clave InChI |
MLIULSKENITCQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CS(=O)(=O)C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


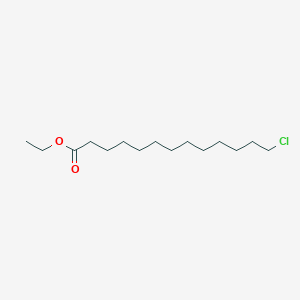
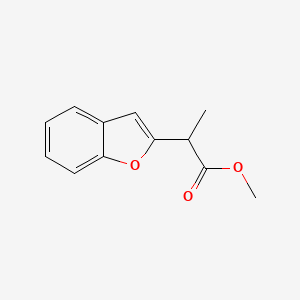
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)

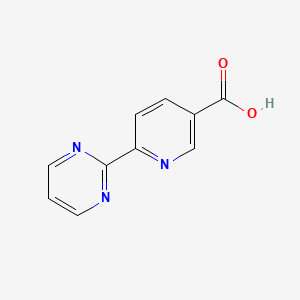
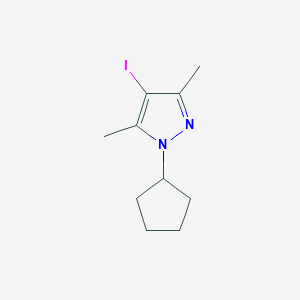
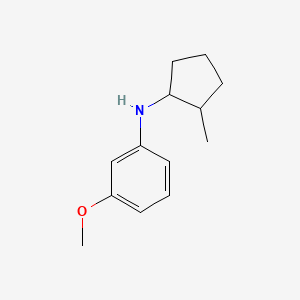
![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)
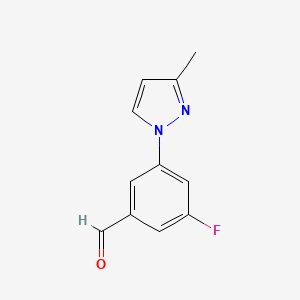
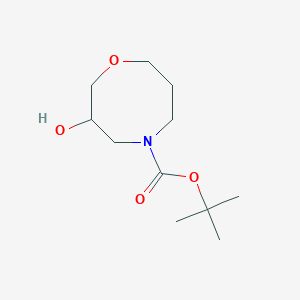

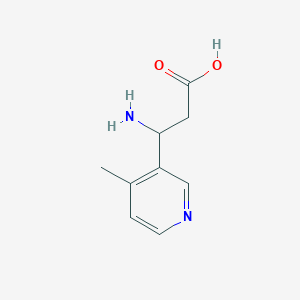
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)
